2-Amino-4,6-dinitrophenol

概要

説明

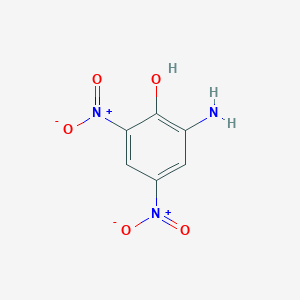

2-Amino-4,6-dinitrophenol, also known as picramic acid, is a chemical compound with the molecular formula C₆H₅N₃O₅. It is characterized by the presence of an amino group and two nitro groups attached to a phenol ring. This compound is known for its explosive properties and is used in various industrial applications .

準備方法

Synthetic Routes and Reaction Conditions: 2-Amino-4,6-dinitrophenol can be synthesized by neutralizing an alcoholic solution of picric acid with ammonium hydroxide. Hydrogen sulfide is then added to the resulting solution, which turns red, yielding sulfur and red crystals. These are the ammonium salts of this compound, from which it can be extracted using acetic acid .

Industrial Production Methods: In industrial settings, this compound is produced by the reduction of 2,4-dinitrophenol using hydrazine hydrate in the presence of a catalyst, such as ferric chloride hexahydrate and activated charcoal. This method is preferred due to its milder reaction conditions, high yield, and environmental friendliness .

Types of Reactions:

Reduction: this compound can undergo reduction reactions to form various derivatives. For example, it can be reduced to 2,4-diaminophenol.

Substitution: The compound can participate in substitution reactions, where the nitro groups can be replaced by other functional groups under specific conditions.

Common Reagents and Conditions:

Hydrazine Hydrate: Used in reduction reactions.

Ammonium Hydroxide: Used in the initial neutralization step during synthesis.

Hydrogen Sulfide: Used to yield sulfur and red crystals during synthesis.

Major Products Formed:

2,4-Diaminophenol: Formed through reduction.

Various Substituted Phenols: Formed through substitution reactions

科学的研究の応用

Synthesis of Dyes and Pigments

One of the primary applications of 2-amino-4,6-dinitrophenol is in the dye industry. It is used in synthesizing various azo dyes and pigments due to its ability to form stable colored compounds when reacted with diazonium salts. The following table summarizes some common dyes synthesized using this compound:

| Dye Name | Chemical Structure | Application |

|---|---|---|

| Azo Dyes | Varies (azo linkage) | Textiles, food coloring |

| Pigment Yellow 10 | C12H12N4O5S | Plastics, inks |

| Pigment Red 48 | C20H14N4O5 | Paints, coatings |

Pharmaceutical Research

Historically, derivatives of this compound were explored for their potential as weight-loss agents in the 1930s. However, due to severe side effects and toxicity concerns, these applications were discontinued. Current research focuses on understanding its biological effects and potential therapeutic uses while ensuring safety .

Case Study: Toxicological Assessments

A study conducted on the dermal application of 4% this compound solution in rabbits showed no significant irritation, indicating a potential for controlled use in pharmaceutical formulations . However, the compound's toxicity profile remains a concern.

Explosives and Military Applications

The explosive nature of this compound makes it valuable in military applications. It can be used as a precursor for more stable explosive compounds or as a component in munitions. The following table outlines key properties relevant to its use as an explosive:

| Property | Value |

|---|---|

| Explosive Classification | Explosive mass explosion hazard |

| Sensitivity | Sensitive to shock and heat |

| Stability | Stable when wetted |

Environmental Impact Studies

Research has also been directed towards assessing the environmental impact of this compound. Its potential to contaminate water sources poses risks due to its toxicity to aquatic life . Studies indicate that runoff from fire control efforts can lead to environmental contamination.

Case Study: Aquatic Toxicity

Toxicity assessments have shown that concentrations of this compound can be harmful to aquatic organisms over extended exposure periods . This highlights the need for careful management during disposal and usage.

Safety Regulations and Guidelines

Due to its hazardous nature, regulations surrounding the use of this compound are stringent. The European Chemicals Agency (ECHA) has classified it under several hazard categories including acute toxicity and environmental hazards . Proper handling protocols are essential to mitigate risks associated with exposure.

作用機序

The mechanism of action of 2-Amino-4,6-dinitrophenol involves its interaction with cellular components. It can act as an uncoupler of oxidative phosphorylation, disrupting the production of adenosine triphosphate (ATP) in mitochondria. This leads to an increase in metabolic rate and energy expenditure, which is why similar compounds have been studied for weight loss applications .

類似化合物との比較

2,4-Dinitrophenol: Known for its use as a weight loss agent due to its ability to uncouple oxidative phosphorylation.

4-Amino-2-nitrophenol: Used in hair dyes and other cosmetic applications.

Uniqueness: 2-Amino-4,6-dinitrophenol is unique due to its dual functionality as both an amino and nitro compound. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Additionally, its explosive properties make it valuable in certain industrial applications .

生物活性

2-Amino-4,6-dinitrophenol (Picramic acid) is a nitrophenolic compound that has garnered attention due to its biological activity and potential toxicological effects. This article reviews the biological activity of this compound, focusing on its metabolism, toxicity, and effects on various biological systems.

Metabolism and Biotransformation

Research indicates that this compound is metabolized in vivo primarily through reduction processes. Studies have shown that upon administration, it can be converted into various metabolites, including 2-amino-4-nitrophenol and 4-amino-2-nitrophenol. In an in vitro study using rat liver homogenates, it was found that approximately 81% of 2,4-DNP (the parent compound) was metabolized under optimal conditions, with 75% of the metabolites being 2-amino-4-nitrophenol .

Table 1: Metabolites of this compound

| Metabolite | Percentage of Total Metabolites | Source Study |

|---|---|---|

| 2-Amino-4-nitrophenol | 75% | Eiseman et al., 1972 |

| 4-Amino-2-nitrophenol | 23% | Parker, 1952 |

| 2,4-Diaminophenol | ≈1% | Eiseman et al., 1972 |

Toxicological Profile

The toxicological profile of this compound reveals significant concerns regarding its safety. In animal studies, the compound has been associated with various adverse effects:

- Skin Sensitization : In guinea pig studies, picramic acid demonstrated potential skin sensitization effects .

- Hematological Effects : Repeated exposure to dinitrophenols has been linked to alterations in hematological parameters and potential liver toxicity .

- Developmental Toxicity : Studies have indicated that exposure to dinitrophenols during critical developmental periods may lead to teratogenic effects in animal models .

Table 2: Toxicological Findings from Animal Studies

| Study Type | Species | Dose (mg/kg) | Observed Effects |

|---|---|---|---|

| Short-term gavage | S-D Rat | 0, 4, 20, or 100 | Increased liver weights; hematological changes |

| Skin sensitization test | Guinea Pig | N/A | Erythema and eschar formation |

Biological Activity in Aquatic Organisms

The bioconcentration and metabolism of picramic acid have also been studied in aquatic species such as rainbow trout (Salmo gairdneri). These studies reveal that dinitrophenols can accumulate in fish tissues, potentially leading to ecological impacts and concerns regarding food safety .

Case Studies

- Occupational Exposure : A case study involving workers exposed to sodium picramate (a derivative of picramic acid) reported significant health issues including agranulocytosis after prolonged exposure . This highlights the compound's potential for severe toxic effects in occupational settings.

- Environmental Impact : Investigations into contaminated sites have shown the persistence of dinitrophenols in soil and water systems, raising concerns about their long-term ecological impact and bioaccumulation risks .

化学反応の分析

Reduction Reactions

2-Amino-4,6-dinitrophenol undergoes selective reduction of nitro groups, influenced by reaction conditions:

Catalytic Reduction

- Hydrazine hydrate in the presence of FeCl₃·6H₂O and activated charcoal reduces one nitro group to an amine, yielding 2,4-diaminophenol with high efficiency (yield >90%).

- Ascorbic acid and CuSO₄ reduce picric acid to picramic acid via intermediate hydride transfer, forming sulfur byproducts .

Microbial Reduction

- Rhodococcus erythropolis HLPM-1 catalyzes hydride transfer to the aromatic ring, forming a hydride-Meisenheimer complex. Protonation enables enzymatic nitrite elimination, degrading picramic acid to less toxic metabolites .

Substitution Reactions

The nitro groups participate in nucleophilic aromatic substitution under controlled conditions:

| Reagent | Product | Conditions | Source |

|---|---|---|---|

| Ammonium hydroxide | 2-Amino-4-nitrophenol glucuronide | Alcoholic solution, neutral pH | |

| Alkali metals | Explosive decomposition | Base presence (e.g., NaOH) |

Hydrolysis and Stability

- Acidic Conditions : Stable but forms explosive salts (e.g., lead picramate) under prolonged heating .

- Basic Conditions : Reacts violently with NaOH/KOH, even in aqueous solutions, releasing toxic gases (NOₓ) .

- Thermal Decomposition : Explodes at 169°C when dry; wetting reduces sensitivity.

Enzymatic Metabolism

In vivo and in vitro studies reveal metabolic pathways:

Metabolites in Mammalian Systems

| Metabolite | Percentage | Study |

|---|---|---|

| 2-Amino-4-nitrophenol | 75% | Eiseman et al., 1972 |

| 4-Amino-2-nitrophenol | 23% | Parker, 1952 |

| 2,4-Diaminophenol | ~1% | Eiseman et al., 1972 |

- Rat liver homogenates metabolize 81% of this compound under optimal pH and NADPH cofactors .

- Oxygen inhibits nitroreductase activity by reoxidizing FADH₂/NADPH, slowing amine formation .

Environmental Degradation

- Aerobic Biodegradation : Nitro groups are replaced by hydroxyl groups, releasing nitrite .

- Anaerobic Biodegradation : Desulfovibrio spp. reduce nitro groups to amines, yielding phenol as a terminal product .

Reactivity Hazards

特性

IUPAC Name |

2-amino-4,6-dinitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O5/c7-4-1-3(8(11)12)2-5(6(4)10)9(13)14/h1-2,10H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXYMVUZOGFVPGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)O)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O5 | |

| Record name | 2-AMINO-4,6-DINITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19770 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5024479 | |

| Record name | 2-Amino-4,6-dinitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-amino-4,6-dinitrophenol appears as dark red needles or prisms. Red crystals. Water insoluble. Explosive in the dry state but desensitized by wetting. Easily ignited and once ignited burn readily., Dark red solid; [Merck Index] | |

| Record name | 2-AMINO-4,6-DINITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19770 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Picramic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3267 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

410 °F (NTP, 1992), 210 °C | |

| Record name | 2-AMINO-4,6-DINITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19770 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Picramic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3267 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4,6-DINITRO-2-AMINOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4319 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 68.9 °F (NTP, 1992), @ 22-25 °C, 0.065 g dissolves in 100 ml H2O, More sol in hot water than in cold water, Soluble in benzene & ether, Moderately sol in alc; sol in glacial acetic acid, Sol in aniline | |

| Record name | 2-AMINO-4,6-DINITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19770 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4,6-DINITRO-2-AMINOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4319 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000042 [mmHg] | |

| Record name | Picramic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3267 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Dark red needles from alc, prisms from chloroform | |

CAS No. |

96-91-3 | |

| Record name | 2-AMINO-4,6-DINITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19770 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Picramic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Picramic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Picramic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36939 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Picramic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4861 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-4,6-dinitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4,6-dinitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.314 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PICRAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VDQ7GK8L3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4,6-DINITRO-2-AMINOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4319 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

336 °F (NTP, 1992), 169 °C | |

| Record name | 2-AMINO-4,6-DINITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19770 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4,6-DINITRO-2-AMINOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4319 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of picramic acid?

A1: Picramic acid has the molecular formula C6H5N3O5 and a molecular weight of 229.10 g/mol.

Q2: How can picramic acid be identified spectroscopically?

A2: Picramic acid can be characterized using techniques like infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy. These methods provide information about the functional groups and structural arrangement of atoms within the molecule. []

Q3: What is the thermal stability of picramic acid?

A3: Picramic acid exhibits good thermal stability, with some salts decomposing at temperatures close to 300°C. [] This characteristic makes it potentially suitable for high-temperature applications, such as in the oil and mining industries where thermally stable explosives are required.

Q4: How stable are picramic acid solutions?

A4: The stability of picramic acid solutions can be affected by factors like pH and the presence of other chemicals. For instance, alkaline solutions of picric acid, from which picramic acid can be derived, are known to degrade over time, especially in the presence of reducing agents like glucose. [, ]

Q5: Does picramic acid exhibit any catalytic properties?

A5: While picramic acid itself might not be a widely recognized catalyst, its unique structure with nitro groups and an amino group presents opportunities for exploration in areas like organic synthesis. Its derivatives, especially metal complexes, could potentially act as catalysts in specific reactions. []

Q6: How does the structure of picramic acid relate to its biological activity?

A6: The presence of nitro groups and an amino group in picramic acid contributes to its biological activity. For example, the nitro groups are responsible for its ability to form adducts with blood proteins and DNA. [] Modifications to these groups can significantly alter its activity, potency, and selectivity. []

Q7: What are the known toxicological effects of picramic acid?

A7: Picramic acid has been identified as more mutagenic than its parent compound, picric acid. [] Studies have shown it can induce both base pair substitution and frameshift-type mutations. [] Exposure to picramic acid can lead to various health problems, including anemia, cyanosis, and potentially cancer. []

Q8: What is the environmental impact of picramic acid?

A8: Picramic acid can enter the environment through the degradation of picric acid, posing a risk to aquatic organisms. It has been shown to be toxic to rainbow trout and American oysters. [, ] Its presence in water sources is a concern due to its toxicity and potential for bioaccumulation. []

Q9: How is picramic acid metabolized in the body?

A9: Picramic acid can be further metabolized in the body, with one study identifying 3,5-dinitroaniline as a metabolite found in rat liver DNA. [] The specific metabolic pathways and enzymes involved require further investigation.

Q10: What analytical techniques are used to detect and quantify picramic acid?

A10: Various analytical techniques are employed for the detection and quantification of picramic acid, including:

- HPLC (High-Performance Liquid Chromatography): This method is widely used to separate, identify, and quantify picramic acid in various matrices. []

- UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry): This highly sensitive and specific technique is used for the accurate determination of picramic acid, even at trace levels. []

- NMR Spectroscopy: Can be utilized to identify and quantify picramic acid in complex mixtures. []

Q11: Are there any viable alternatives to picric acid and picramic acid in their various applications?

A12: Research into alternatives is ongoing, driven by concerns over toxicity and environmental impact. The search for suitable replacements involves a thorough evaluation of performance, cost, and safety profiles. [] For example, in the dyeing industry, where picramic acid has been historically used, alternative dyes with less harmful properties are being explored.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。